molecular formula C7H10N2OS B363594 6-ethyl-2-(methylthio)pyrimidin-4(3H)-one CAS No. 70967-37-2

6-ethyl-2-(methylthio)pyrimidin-4(3H)-one

Cat. No. B363594
CAS RN: 70967-37-2
M. Wt: 170.23g/mol
InChI Key: CFUPNMSQAHZBJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethyl-2-(methylthio)pyrimidin-4(3H)-one, commonly referred to as 6-ethyl-2-MT, is an organic compound belonging to the class of pyrimidines. It is a heterocyclic compound containing both nitrogen and sulfur atoms. 6-ethyl-2-MT has a variety of applications in organic chemistry, particularly as a reagent in synthesizing other organic compounds. In addition, it has been used in scientific research for its biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Activity

Pyrimidine derivatives, including our compound of interest, have demonstrated antimicrobial properties . Researchers have explored their potential as agents against bacteria, fungi, and other microorganisms. The compound’s specific mechanism of action and efficacy against different pathogens would be an interesting area for further investigation.

Antifibrotic Potential

Fibrosis, characterized by excessive tissue scarring, is a significant medical challenge. Some pyrimidine derivatives have shown antifibrotic properties . Investigating our compound’s impact on fibrotic processes, such as collagen deposition or myofibroblast activation, could be valuable.

Heat Shock Response Modulation

Heat shock proteins (HSPs) play crucial roles in cellular stress responses. Our compound might influence HSP expression or function. Investigating its impact on HSP1 or other members of the HSP family could provide insights into cellular resilience and stress adaptation.

properties

IUPAC Name

4-ethyl-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-3-5-4-6(10)9-7(8-5)11-2/h4H,3H2,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUPNMSQAHZBJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-2-(methylthio)pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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